molecular formula C19H22O4 B5209257 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde

4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde

Cat. No. B5209257
M. Wt: 314.4 g/mol
InChI Key: LXKKJECZOUEKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde, also known as MMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MMB is a member of the family of benzaldehyde compounds and is often used as a precursor in the synthesis of other compounds. In

Mechanism of Action

The mechanism of action of 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is not fully understood. However, it is believed to act as a modulator of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, this compound has been shown to activate certain receptors in the body, including the TRPV1 receptor. This activation can lead to increased pain sensitivity and inflammation. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has several advantages for use in lab experiments. It is a versatile precursor that can be used to synthesize a wide range of compounds. It is also relatively easy to synthesize and purify. However, there are some limitations to the use of this compound in lab experiments. It can be toxic in high doses and may have unwanted side effects. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde. One area of interest is its potential as a therapeutic agent. This compound has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of certain diseases. Another area of interest is its potential as a modulator of acetylcholinesterase activity. This compound may be useful in the treatment of neurological disorders such as Alzheimer's disease. Finally, there is interest in exploring the full range of compounds that can be synthesized using this compound as a precursor. This could lead to the development of new pharmaceuticals and materials.

Synthesis Methods

The synthesis of 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde involves the reaction of 4-(2-methoxy-4-methylphenoxy)butanol with benzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has been used in a variety of scientific research applications. One of its most notable uses is in the synthesis of other compounds. This compound is a versatile precursor that can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and materials.

properties

IUPAC Name

4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-15-5-10-18(19(13-15)21-2)23-12-4-3-11-22-17-8-6-16(14-20)7-9-17/h5-10,13-14H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKKJECZOUEKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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